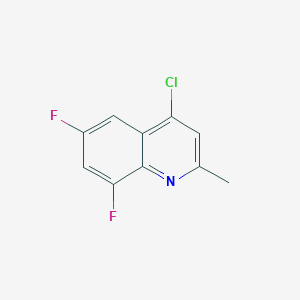

4-Chloro-6,8-difluoro-2-methylquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-6,8-difluoro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF2N/c1-5-2-8(11)7-3-6(12)4-9(13)10(7)14-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFPXAYTKXVJTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=C(C2=N1)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60569123 | |

| Record name | 4-Chloro-6,8-difluoro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288151-31-5 | |

| Record name | 4-Chloro-6,8-difluoro-2-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288151-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6,8-difluoro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 288151-31-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"physicochemical properties of 4-Chloro-6,8-difluoro-2-methylquinoline"

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-6,8-difluoro-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to the limited availability of experimental data in publicly accessible literature, this document combines reported data with predicted values and outlines plausible experimental protocols for its synthesis and characterization based on established chemical principles and literature on analogous compounds.

Core Physicochemical Properties

This compound is a halogenated heterocyclic compound.[1] Its structure, featuring a quinoline core with chloro and difluoro substitutions, suggests its potential as a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[2] It is commercially available from various suppliers and typically presents as a yellow solid.[3]

Structural and General Properties

A summary of the structural and general properties of this compound is presented in Table 1. This includes its molecular formula, weight, and key identifiers that are crucial for its unambiguous identification in research and development.

Table 1: Structural and General Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆ClF₂N | [1][3][4] |

| Molecular Weight | 213.61 g/mol | [1][5] |

| CAS Number | 288151-31-5 | [1][2][3] |

| Appearance | Yellow solid | [3] |

| Canonical SMILES | Cc1cc(Cl)c2cc(F)cc(F)c2n1 | [1] |

| InChI | InChI=1S/C10H6ClF2N/c1-5-2-8(11)7-3-6(12)4-9(13)10(7)14-5/h2-4H,1H3 | [4] |

| InChIKey | AFFPXAYTKXVJTD-UHFFFAOYSA-N | [4] |

Predicted Physicochemical Data

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source(s) |

| XlogP | 3.4 | [4] |

| Collision Cross Section ([M+H]⁺) | 137.3 Ų | [4] |

| Collision Cross Section ([M+Na]⁺) | 150.4 Ų | [4] |

| Collision Cross Section ([M-H]⁻) | 138.7 Ų | [4] |

Synthesis and Characterization: Experimental Protocols

A specific, peer-reviewed experimental protocol for the synthesis of this compound is not extensively documented. However, a plausible and robust synthetic route can be devised based on the well-established Conrad-Limpach or Gould-Jacobs reactions to form the quinolinol precursor, followed by a standard chlorination reaction.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from 2,4-difluoroaniline and ethyl acetoacetate to first produce the key intermediate, 6,8-difluoro-2-methylquinolin-4-ol. This intermediate is then chlorinated to yield the final product.

Detailed Experimental Protocol

Step 1: Synthesis of 6,8-Difluoro-2-methylquinolin-4-ol (Precursor)

This procedure is adapted from the Conrad-Limpach synthesis for structurally similar quinolinols.[6][7]

-

Condensation:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine equimolar amounts of 2,4-difluoroaniline and ethyl acetoacetate in a suitable solvent such as toluene.

-

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

-

Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, cool the reaction mixture.

-

Remove the solvent under reduced pressure to obtain the crude enamine intermediate, ethyl 3-(2,4-difluoroanilino)crotonate. This intermediate is often used in the next step without further purification.

-

-

Thermal Cyclization:

-

In a high-temperature reaction vessel, add the crude enamine intermediate to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

-

Heat the mixture to approximately 250°C for 1-2 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature, which should cause the product to precipitate.

-

Collect the solid product by filtration and wash with a non-polar solvent like hexane to remove the high-boiling solvent.

-

The crude 6,8-difluoro-2-methylquinolin-4-ol can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Step 2: Chlorination of 6,8-Difluoro-2-methylquinolin-4-ol

This is a standard procedure for the conversion of a 4-hydroxyquinoline to a 4-chloroquinoline.

-

In a fume hood, carefully add phosphorus oxychloride (POCl₃) to the dried 6,8-difluoro-2-methylquinolin-4-ol in a round-bottom flask equipped with a reflux condenser. A slight excess of POCl₃ should be used.

-

Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and should be performed with caution.

-

Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution, until the pH is approximately 7-8. This will precipitate the crude product.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Physicochemical Characterization Workflow

A general workflow for the characterization of the synthesized this compound is outlined below. This ensures the identity, purity, and key physicochemical properties of the compound are accurately determined.

References

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. This compound [myskinrecipes.com]

- 3. CAS 288151-31-5|4-Chloro-6,8-Difluoro-2-Methyl-Quinoline [rlavie.com]

- 4. PubChemLite - this compound (C10H6ClF2N) [pubchemlite.lcsb.uni.lu]

- 5. cymitquimica.com [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Chloro-6,8-difluoro-2-methylquinoline

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6,8-difluoro-2-methylquinoline is a fluorinated heterocyclic compound that serves as a critical building block in medicinal and agrochemical research. The strategic incorporation of fluorine atoms and a chloro group onto the quinoline scaffold significantly influences the molecule's electronic properties, lipophilicity, and reactivity. These characteristics make it a valuable intermediate for the synthesis of novel therapeutic agents and other bioactive molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway with detailed protocols, and its primary applications in research and development.

Chemical Identity and Properties

The fundamental properties of this compound are summarized below. While extensive experimental data is not widely published, the following tables provide key identifiers and computed physicochemical properties.

Table 1: Compound Identification

| Identifier | Value | Source |

| CAS Number | 288151-31-5 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₆ClF₂N | [1][4][5] |

| IUPAC Name | This compound | [4] |

| Synonyms | Quinoline, 4-chloro-6,8-difluoro-2-methyl- | [5] |

Table 2: Physicochemical Properties

| Property | Value | Source / Method |

| Molecular Weight | 213.61 g/mol | [1] |

| Monoisotopic Mass | 213.01569 Da | [6] |

| Appearance | Yellow solid | [5] |

| SMILES | Cc1cc(Cl)c2cc(F)cc(F)c2n1 | [1][6] |

| InChI | InChI=1S/C10H6ClF2N/c1-5-2-8(11)7-3-6(12)4-9(13)10(7)14-5/h2-4H,1H3 | [6] |

| XlogP (Predicted) | 3.4 | [6] |

Table 3: Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 214.02297 | 137.3 |

| [M+Na]⁺ | 236.00491 | 150.4 |

| [M-H]⁻ | 212.00841 | 138.7 |

| [M+NH₄]⁺ | 231.04951 | 157.5 |

| [M+K]⁺ | 251.97885 | 144.6 |

| Data calculated using CCSbase.[6] |

Synthesis and Experimental Protocols

The synthesis of this compound is not extensively detailed in publicly available literature. However, a logical and established synthetic route involves the preparation of its precursor, 6,8-difluoro-2-methylquinolin-4-ol, followed by a chlorination step. The synthesis of the quinolin-4-ol precursor is typically achieved via the Conrad-Limpach reaction.

Plausible Synthetic Pathway

The overall two-stage synthesis involves the formation of the quinolone ring system, followed by the conversion of the hydroxyl group at the 4-position to a chloro group.

Experimental Protocol: Synthesis of 6,8-Difluoro-2-methylquinolin-4-ol

This protocol is adapted from established methods for similar quinolone syntheses, such as the Conrad-Limpach reaction.[7][8]

Step A: Condensation to form Enamine Intermediate

-

Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add equimolar amounts of 2,4-difluoroaniline and ethyl acetoacetate. Use anhydrous ethanol as a solvent.

-

Catalysis: Add a catalytic amount (2-3 drops) of concentrated hydrochloric acid.

-

Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure to obtain the crude intermediate, ethyl 3-(2,4-difluoroanilino)crotonate, typically as an oil.[8]

Step B: Thermal Cyclization

-

Reagents & Setup: In a three-neck flask suitable for high-temperature reactions, heat a high-boiling point solvent (e.g., Dowtherm A) to approximately 250 °C.

-

Reaction: Slowly add the crude intermediate from Step A to the hot solvent. Maintain the temperature at ~250 °C for 30-60 minutes.[8]

-

Precipitation & Filtration: Allow the reaction mixture to cool to below 100 °C, which should cause the product to precipitate as a solid.[8]

-

Purification: Collect the solid product by filtration using a Büchner funnel. Wash the solid sequentially with hot toluene and hexanes to remove the high-boiling solvent. Dry the final product, 6,8-difluoro-2-methylquinolin-4-ol, in a vacuum oven.[8]

Experimental Protocol: Chlorination

This protocol describes a general method for converting a 4-hydroxyquinoline to a 4-chloroquinoline.

-

Reagents & Setup: In a fume hood, add 6,8-difluoro-2-methylquinolin-4-ol (1 equivalent) to a flask. Carefully add phosphorus oxychloride (POCl₃) in excess (e.g., 5-10 equivalents).

-

Reaction: Heat the mixture under reflux for 1-3 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

-

Neutralization & Extraction: Neutralize the acidic solution with a base, such as a saturated sodium carbonate or sodium hydroxide solution, until the mixture is basic (pH > 8). The product should precipitate. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry with an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude this compound can be further purified by column chromatography or recrystallization.

Applications in Research and Development

This compound is not typically an end-product but rather a versatile intermediate. Its structure is a key pharmacophore that allows for further chemical modification, making it highly valuable in drug discovery and agrochemical science.

-

Pharmaceutical Intermediates: It is a key intermediate in the synthesis of advanced fluorinated quinoline-based pharmaceuticals.[2] The difluoro-substitution pattern is a known feature in potent antibacterial agents.[9]

-

Anticancer and Antimalarial Agents: The quinoline scaffold is central to many antimalarial drugs, and new derivatives are constantly being explored. This compound serves as a starting point for developing novel anticancer and antimalarial agents by enhancing bioavailability and binding affinity to target enzymes.[2]

-

Kinase Inhibitors: In medicinal chemistry, it is commonly used to construct kinase inhibitors, which are a major class of targeted cancer therapies.[2]

-

Antimicrobial Compounds: Fluoroquinolones are known for their antibacterial effects, which are achieved by inhibiting bacterial DNA gyrase and topoisomerase IV.[9] This compound provides a scaffold for developing new antimicrobial drugs.

-

Agrochemical Research: The stable aromatic framework and halogen-directed reactivity make it a useful building block for developing new herbicides and pesticides.[2]

Safety Information

While a specific Material Safety Data Sheet (MSDS) for this exact compound is not universally available, related chloro-quinolines are often associated with hazards. Based on pictograms for similar compounds, users should assume it may be corrosive and an irritant.[10]

-

Hazard Classifications (Anticipated): Acute Toxicity (Oral), Eye Damage/Irritation.

-

Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.

Disclaimer: This guide is intended for informational purposes for qualified research professionals. The user assumes all responsibility for the safe handling and use of this compound. Always consult a comprehensive MSDS before use. Many suppliers note that they do not perform analytical testing and the buyer is responsible for confirming purity and identity.[1][10]

References

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. This compound [myskinrecipes.com]

- 3. Hit2Lead | this compound | CAS# 288151-31-5 | MFCD11501277 | BB-4042860 [hit2lead.com]

- 4. echemi.com [echemi.com]

- 5. CAS 288151-31-5|4-Chloro-6,8-Difluoro-2-Methyl-Quinoline [rlavie.com]

- 6. PubChemLite - this compound (C10H6ClF2N) [pubchemlite.lcsb.uni.lu]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound AldrichCPR 288151-31-5 [sigmaaldrich.com]

Spectral Analysis of 4-Chloro-6,8-difluoro-2-methylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for the compound 4-Chloro-6,8-difluoro-2-methylquinoline, a key intermediate in the synthesis of fluorinated quinoline-based pharmaceuticals.[1] While experimental spectral data for this specific molecule is not widely published, this document presents predicted mass spectrometry data and projected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on the analysis of structurally similar compounds. Furthermore, it outlines standard experimental protocols for acquiring such data.

Predicted and Projected Spectral Data

The structural features of this compound, including the quinoline core, the methyl group at position 2, the chloro group at position 4, and the fluoro groups at positions 6 and 8, all contribute distinctively to its spectral signature.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C₁₀H₆ClF₂N), the predicted monoisotopic mass is 213.01569 Da.[2] High-resolution mass spectrometry (HRMS) would be expected to confirm this precise mass. The table below outlines the predicted mass-to-charge ratios (m/z) for various adducts that could be observed.[2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 214.02297 |

| [M+Na]⁺ | 236.00491 |

| [M-H]⁻ | 212.00841 |

| [M+NH₄]⁺ | 231.04951 |

| [M+K]⁺ | 251.97885 |

| [M]⁺ | 213.01514 |

| Data sourced from PubChem CID 15151232.[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for elucidating the detailed molecular structure. Below are the projected chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F NMR spectra. These projections are based on the known effects of substituents on the quinoline ring system.

¹H NMR (Projected)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The fluorine atoms at positions 6 and 8 will cause splitting of the signal for the proton at position 7, and the proton at position 5 will also be affected.

| Proton Position | Projected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| 2-CH₃ | ~ 2.7 | s | - |

| H-3 | ~ 7.2 | s | - |

| H-5 | ~ 7.8 | d | J(H-5, H-7) = ~2-3 Hz |

| H-7 | ~ 7.4 | t | J(H-7, F-6) = J(H-7, F-8) = ~8-10 Hz |

¹³C NMR (Projected)

The carbon NMR spectrum will reflect the electronic environment of each carbon atom, with the electronegative chlorine and fluorine atoms causing significant downfield shifts for the carbons they are attached to.

| Carbon Position | Projected Chemical Shift (ppm) |

| 2-CH₃ | ~ 25 |

| C-2 | ~ 158 |

| C-3 | ~ 122 |

| C-4 | ~ 145 |

| C-4a | ~ 148 |

| C-5 | ~ 125 |

| C-6 | ~ 160 (d, J(C-6, F-6) ≈ 250 Hz) |

| C-7 | ~ 115 (dd) |

| C-8 | ~ 158 (d, J(C-8, F-8) ≈ 250 Hz) |

| C-8a | ~ 138 |

¹⁹F NMR (Projected)

The fluorine NMR will show two distinct signals for the two fluorine atoms, which will be coupled to each other and to the neighboring protons.

| Fluorine Position | Projected Chemical Shift (ppm) | Multiplicity |

| F-6 | ~ -110 | d |

| F-8 | ~ -115 | d |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies are projected below.

| Functional Group/Vibration | Projected Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100 - 3000 | Medium |

| C-H (aliphatic, CH₃) | 2950 - 2850 | Medium |

| C=N, C=C (quinoline ring) | 1620 - 1450 | Strong |

| C-F (aryl-fluoride) | 1250 - 1100 | Strong |

| C-Cl | 850 - 750 | Strong |

Experimental Protocols

To obtain definitive spectral data for this compound, the following standard experimental methodologies are recommended.

Sample Preparation

A small quantity of the solid compound (typically 1-10 mg) is dissolved in an appropriate deuterated solvent for NMR analysis (e.g., CDCl₃, DMSO-d₆). For IR spectroscopy, the sample can be analyzed as a thin film, a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory. For MS, the sample is typically dissolved in a volatile solvent like methanol or acetonitrile.

NMR Spectroscopy

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR : A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR : A proton-decoupled pulse sequence is typically used to simplify the spectrum. A wider spectral width (around 220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans is necessary.

-

¹⁹F NMR : A dedicated fluorine probe or a broadband probe is used. The spectral width will depend on the chemical shift range of the fluorine signals.

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to a known standard (e.g., TMS for ¹H and ¹³C).

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.[3]

-

ATR-FTIR : A small amount of the sample is placed directly on the ATR crystal. The spectrum is collected over a typical range of 4000-400 cm⁻¹.

-

KBr Pellet : The sample is ground with dry KBr powder and pressed into a thin, transparent disk.

-

Data Acquisition : A background spectrum of the empty sample holder or pure KBr is recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Instrumentation : A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is used.

-

Infusion : The sample solution is directly infused into the ion source at a constant flow rate.

-

Data Acquisition : The mass spectrum is acquired in both positive and negative ion modes to observe different adducts. For high-resolution data, an Orbitrap or a Time-of-Flight (TOF) mass analyzer is employed.

Data Acquisition and Analysis Workflow

The general workflow for acquiring and analyzing spectral data is illustrated below.

Caption: Workflow for Spectral Data Acquisition and Analysis.

References

"solubility profile of 4-Chloro-6,8-difluoro-2-methylquinoline in organic solvents"

An In-depth Technical Guide to the Solubility Profile of 4-Chloro-6,8-difluoro-2-methylquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of this compound, a key intermediate in the synthesis of fluorinated quinoline-based pharmaceuticals.[1] While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in public literature, this document outlines the necessary experimental protocols to determine these values. Furthermore, it presents a qualitative assessment of its expected solubility based on the physicochemical properties of quinoline derivatives and provides a framework for researchers to generate and record their own data.

Introduction to this compound

This compound (CAS Number: 288151-31-5) is a halogenated heterocyclic compound.[2] Its molecular structure, featuring a quinoline core with chloro and difluoro substitutions, makes it a valuable building block in medicinal chemistry. The presence of fluorine atoms can significantly influence a molecule's physicochemical properties, including lipophilicity and metabolic stability, which are critical parameters in drug design. Understanding the solubility of this intermediate is paramount for its use in synthetic reactions, purification processes, and the formulation of final active pharmaceutical ingredients.

Physicochemical Properties:

| Property | Value |

| CAS Number | 288151-31-5[2][3] |

| Molecular Formula | C10H6ClF2N[2][3] |

| Molecular Weight | 213.61 g/mol [2] |

| Appearance | Yellow solid[3] |

| Predicted XlogP | 3.4[4] |

Qualitative Solubility Profile

Based on the general characteristics of quinoline derivatives, this compound is expected to exhibit moderate to good solubility in a range of organic solvents. Quinoline itself is miscible with many organic solvents like ethanol, ether, and chloroform. The chloro and difluoro substituents on the quinoline ring of the target compound increase its lipophilicity, suggesting a higher affinity for non-polar and moderately polar organic solvents. Conversely, its solubility in polar protic solvents like water is expected to be low.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been reported. The following table is provided as a template for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |

| Methanol | 25 | HPLC | ||

| Ethanol | 25 | HPLC | ||

| Isopropanol | 25 | HPLC | ||

| Acetonitrile | 25 | HPLC | ||

| Acetone | 25 | HPLC | ||

| Dichloromethane | 25 | HPLC | ||

| Chloroform | 25 | HPLC | ||

| Toluene | 25 | HPLC | ||

| N,N-Dimethylformamide (DMF) | 25 | HPLC | ||

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC | ||

| Tetrahydrofuran (THF) | 25 | HPLC | ||

| Ethyl Acetate | 25 | HPLC |

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a compound in organic solvents using the equilibrium shake-flask method followed by quantification via High-Performance Liquid Chromatography (HPLC).

4.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Reversed-phase HPLC column (e.g., C18)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

To each vial, add a known volume of the desired organic solvent. The presence of excess solid is crucial to ensure the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Quantification by HPLC:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Dilute the filtered saturated solution with the respective solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Calculation: Use the calibration curve to determine the concentration of the compound in the diluted sample. Calculate the concentration in the original saturated solution by applying the dilution factor. This value represents the solubility.

-

4.3. HPLC Conditions (Example)

| Parameter | Recommended Setting |

| Column | C18 reversed-phase column |

| Mobile Phase | Isocratic or gradient mixture of acetonitrile and water (or a suitable buffer) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Wavelength of maximum absorbance for the compound (determined by a UV scan) |

| Injection Volume | 10-20 µL |

Visualizations

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Workflow for solubility determination.

5.2. Logical Relationship in Synthetic Application

This compound serves as a key intermediate in the synthesis of more complex molecules, such as potential kinase inhibitors or antimicrobial compounds.[1] The following diagram illustrates its logical position in a generalized synthetic pathway.

Caption: Role as a key synthetic intermediate.

References

An In-depth Technical Guide to 4-Chloro-6,8-difluoro-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-6,8-difluoro-2-methylquinoline, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug development. This document outlines its chemical properties, a plausible synthetic route, and detailed experimental protocols for the evaluation of its biological activities.

Core Molecular Data

This compound is a solid, typically yellow, halogenated quinoline derivative.[1] Its key molecular identifiers and physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆ClF₂N | [1][2][3] |

| Molecular Weight | 213.61 g/mol | [1][2] |

| CAS Number | 288151-31-5 | [1][2][3] |

| Canonical SMILES | Cc1cc(Cl)c2cc(F)cc(F)c2n1 | [1][2] |

| InChI | InChI=1S/C10H6ClF2N/c1-5-2-8(11)7-3-6(12)4-9(13)10(7)14-5/h2-4H,1H3 | [2] |

| Predicted XlogP | 3.4 | [4] |

| Monoisotopic Mass | 213.01569 Da | [4] |

Synthesis and Experimental Protocols

Synthesis of 6,8-difluoro-2-methylquinolin-4-ol (Precursor)

The Conrad-Limpach reaction is a well-established method for the synthesis of quinolin-4-ols.[4][5]

Step 1: Condensation to form Ethyl 3-(2,4-difluoroanilino)crotonate

-

Reagents: 2,4-difluoroaniline, Ethyl acetoacetate, Toluene, Catalytic amount of a strong acid (e.g., HCl).

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and magnetic stirrer, add equimolar amounts of 2,4-difluoroaniline and ethyl acetoacetate in toluene.[5]

-

Add a catalytic amount of a strong acid.

-

Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.[5]

-

Continue refluxing until the theoretical amount of water is collected.[5]

-

Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude enamine intermediate.[5]

-

Step 2: Thermal Cyclization

-

Reagents: Crude Ethyl 3-(2,4-difluoroanilino)crotonate, High-boiling point solvent (e.g., Dowtherm A).

-

Procedure:

-

In a suitable high-temperature reaction vessel, heat the high-boiling point solvent to approximately 250°C.[4][5]

-

Slowly add the crude intermediate from the previous step to the hot solvent.[4]

-

Maintain the temperature for 30-60 minutes.[4]

-

Cool the mixture to below 100°C, allowing the product to precipitate.[4]

-

Collect the solid product by filtration and wash with a suitable solvent (e.g., hot toluene followed by hexanes) to remove the high-boiling solvent.[4]

-

The crude product can be further purified by recrystallization.[5]

-

Chlorination to this compound

The conversion of the quinolin-4-ol to the 4-chloro derivative is a standard transformation in quinoline chemistry.

-

Reagents: 6,8-difluoro-2-methylquinolin-4-ol, Phosphorus oxychloride (POCl₃).

-

Procedure:

-

Carefully add 6,8-difluoro-2-methylquinolin-4-ol to an excess of phosphorus oxychloride.

-

Heat the reaction mixture to reflux for several hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and cautiously pour the reaction mixture onto crushed ice to quench the excess POCl₃.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.

-

Collect the solid product by filtration, wash thoroughly with water, and dry.

-

The crude product can be purified by recrystallization or column chromatography.

-

Potential Applications and Biological Activity

This compound is a valuable building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of more complex, biologically active molecules.[6] Its structural features, including the quinoline scaffold and fluorine substituents, suggest its potential in the development of various therapeutic agents.

-

Anticancer Agents: The quinoline core is present in numerous anticancer drugs. The electron-withdrawing nature of the fluorine atoms may enhance binding affinity to biological targets such as kinases.[1]

-

Antimalarial Drugs: The 4-chloroquinoline moiety is a well-known pharmacophore for antimalarial activity.

-

Antimicrobial Compounds: The fluoroquinolone class of antibiotics highlights the potential of fluorinated quinolines as antibacterial agents.[1] There is also potential for antifungal activity.[1]

-

Kinase Inhibitors: This compound is employed in the construction of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[6]

Experimental Protocols for Biological Evaluation

The following protocols are adapted from methodologies used for structurally similar compounds and can be applied to evaluate the biological potential of this compound and its derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the direct inhibitory effect of the compound on purified kinase enzymes by quantifying ATP consumption.

-

Materials: Purified recombinant kinase, kinase-specific substrate, test compound, ATP, kinase assay buffer, luminescence-based kinase assay kit (e.g., Kinase-Glo®).

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 384-well plate, add the diluted compound, followed by a mixture of the kinase and its substrate.[2]

-

Initiate the kinase reaction by adding ATP.[2]

-

Incubate at room temperature for 1 hour.[2]

-

Add the detection reagent to stop the reaction and generate a luminescent signal.

-

Measure the luminescence using a plate reader.[2]

-

Calculate the percent inhibition and determine the IC₅₀ value.[2]

-

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cell lines.

-

Materials: Selected cancer cell lines, complete cell culture medium, test compound, MTT solution, solubilization solution (e.g., DMSO).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.[7]

-

Treat the cells with various concentrations of the test compound.[7]

-

Incubate for 48-72 hours.[7]

-

Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[7]

-

Remove the medium and add a solubilization solution to dissolve the crystals.[7]

-

Measure the absorbance at 570 nm using a microplate reader.[7]

-

Calculate the percentage of cell viability relative to a vehicle control.[7]

-

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of the compound against various microbial strains.

-

Materials: Microbial strains (bacteria or fungi), appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi), test compound, 96-well microtiter plates.

-

Procedure:

-

Prepare a standardized inoculum of the microbial strain.

-

Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.

-

Inoculate each well with the microbial suspension.

-

Include positive (microbe only) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

-

Hypothesized Signaling Pathway Inhibition

Based on the known activities of structurally related quinoline-based kinase inhibitors, it is hypothesized that derivatives of this compound could potentially inhibit pro-survival signaling pathways in cancer cells, such as the Pim-1 kinase pathway.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and its structural characteristics suggest a high potential for biological activity. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of this compound and its derivatives, paving the way for further research and drug discovery efforts.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-6,8-difluoro-2-methylquinoline

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Chloro-6,8-difluoro-2-methylquinoline, a key intermediate in the development of novel pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a halogenated quinoline derivative with significant potential as a building block in the synthesis of bioactive molecules. The presence of fluorine atoms and a reactive chlorine at the 4-position makes it a versatile intermediate for the development of compounds with potential applications in areas such as anticancer and antimalarial research. Its structural features can enhance pharmacokinetic properties and binding affinities to biological targets.

Synthesis Pathway

The synthesis of this compound is a two-step process commencing with the synthesis of the precursor, 6,8-difluoro-2-methylquinolin-4-ol, followed by a chlorination reaction.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 6,8-difluoro-2-methylquinolin-4-ol

This procedure follows a well-established method for the synthesis of quinolin-4-ol derivatives.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-difluoroaniline (1.0 eq) and ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol.

-

Condensation: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cyclization: After the condensation is complete, the intermediate, ethyl 3-(2,4-difluoroanilino)crotonate, is cyclized. This is typically achieved by adding the reaction mixture to a high-boiling point solvent (e.g., diphenyl ether or Dowtherm A) preheated to approximately 250 °C.

-

Work-up: After cooling, the precipitated solid is collected by filtration, washed with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent, and dried under vacuum to yield 6,8-difluoro-2-methylquinolin-4-ol.

Step 2: Chlorination of 6,8-difluoro-2-methylquinolin-4-ol

The conversion of the quinolin-4-ol to the 4-chloro derivative is a crucial step. The following is a general proposed protocol based on standard chlorination procedures for similar heterocyclic compounds.

Experimental Protocol (Proposed):

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, suspend 6,8-difluoro-2-methylquinolin-4-ol (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, typically 5-10 equivalents).

-

Reaction Conditions: The mixture is carefully heated to reflux (approximately 105-110 °C) and maintained at this temperature for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

Monitoring: The progress of the reaction can be monitored by TLC by quenching a small aliquot of the reaction mixture with ice-water and extracting with an organic solvent.

-

Work-up: After completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: The acidic aqueous solution is neutralized with a base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate is formed. The solid product is then collected by filtration, washed with water, and dried. Alternatively, the product can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.

Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the predicted physicochemical and spectral data.

Physicochemical Properties (Predicted)

| Property | Value |

| Molecular Formula | C₁₀H₆ClF₂N |

| Molecular Weight | 213.61 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available (experimental) |

| Boiling Point | Not available (experimental) |

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Predicted | Predicted | Predicted | Predicted |

| ~2.6 | s | 3H | -CH₃ |

| ~7.2-7.8 | m | 3H | Aromatic-H |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Assignment |

| Predicted | Predicted |

| ~25 | -CH₃ |

| ~110-160 (multiple peaks) | Aromatic & Quinoline Carbons |

Mass Spectrometry (MS)

| m/z (Mass-to-Charge Ratio) | Interpretation |

| Predicted | Predicted |

| 213/215 | [M]⁺/ [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |

Conclusion

This technical guide outlines a robust synthetic pathway for this compound and provides a summary of its predicted characterization data. The detailed experimental protocols serve as a valuable resource for researchers engaged in the synthesis of novel quinoline-based compounds for pharmaceutical and other applications. It is important to note that the provided characterization data is predicted and requires experimental verification.

Unlocking the Therapeutic Promise: A Technical Guide to the Potential Biological Activity of 4-Chloro-6,8-difluoro-2-methylquinoline Derivatives

For Immediate Release

This technical guide provides an in-depth exploration of the potential biological activities of 4-Chloro-6,8-difluoro-2-methylquinoline and its derivatives. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of structurally related compounds to forecast the therapeutic promise of this specific chemical scaffold. While direct experimental data on this compound is limited in publicly available literature, this paper extrapolates from analogous fluorinated quinoline structures to outline potential anticancer and antimicrobial properties, supported by detailed experimental protocols and hypothesized mechanisms of action.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous synthetic compounds with a wide array of biological activities.[1] Its rigid, aromatic structure is a versatile foundation for developing therapeutic agents. The strategic incorporation of fluorine atoms into the quinoline backbone is a well-established method in medicinal chemistry to enhance metabolic stability, binding affinity, and overall pharmacological profiles.[2] The subject of this guide, the this compound core, is a promising but underexplored framework for the development of novel therapeutic agents.[3] This document will explore its potential by examining data from structurally similar compounds.

Synthesis of this compound Derivatives

The synthesis of this compound serves as a crucial starting point for generating a library of derivatives. The chloro group at the 4-position is a versatile handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups, such as amines, to explore structure-activity relationships (SAR). A general synthetic route can be adapted from established methods for similar quinoline compounds. For instance, the synthesis of related 4-aminoquinoline derivatives often involves the reaction of a 4-chloroquinoline intermediate with corresponding mono or dialkyl amines.[4]

Potential Anticancer Activity

Quinoline derivatives are a significant class of compounds in oncology research, with several approved anticancer drugs featuring this scaffold.[5] They are known to exert their effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and the disruption of tubulin polymerization.[6] The introduction of fluorine atoms can enhance the anticancer potency of quinoline-based compounds.[6]

Quantitative Data on Related Compounds

The following tables summarize the cytotoxic activity (IC₅₀ values) of quinoline derivatives with similar structural features to this compound.

Table 1: Cytotoxicity of 7-Fluoro-4-anilinoquinoline Derivatives [3]

| Compound ID | R (Substituent on Aniline Ring) | IC₅₀ (µM) - HeLa Cells | IC₅₀ (µM) - BGC-823 Cells |

| 1a | 3-ethynyl | 10.31 | 8.15 |

| 1b | 3-chloro | 12.57 | 9.33 |

| 1c | 3-bromo | 11.89 | 8.76 |

| 1d | 3-methyl | 21.45 | 15.24 |

| 1e | 3-methoxy | 14.28 | 10.17 |

| 1f | 3-isopropyl | 8.92 | 6.48 |

| 1g | 3-tert-butyl | 9.56 | 7.21 |

Table 2: Growth Inhibition (GI₅₀) of 4-Aminoquinoline Derivatives [4]

| Compound | Substitution | GI₅₀ (µM) - MDA-MB-468 Cells | GI₅₀ (µM) - MCF-7 Cells |

| Chloroquine | 7-chloro | 24.36 | 20.72 |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | 7-fluoro | 11.47 | 8.22 |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | 7-chloro | 8.73 | 10.85 |

| 4-aminoquinoline analog 4 | - | 11.01 | 51.57 |

Potential Antimicrobial Activity

Fluorinated quinolones are a well-known class of antibiotics, demonstrating the potent antibacterial potential of the fluorinated quinoline scaffold.[2] It is hypothesized that 6,8-difluoro-2-methylquinoline derivatives could exhibit significant activity against a range of Gram-positive and Gram-negative bacteria.[2] Furthermore, the fungicidal properties of the structurally related compound Ipflufenoquin (7,8-Difluoro-2-methyl-3-[...]-quinoline) suggest that this class of compounds may also possess antifungal activity.[2] Research on 6,8-dihalogenated quinazolinones has also shown both antibacterial and antifungal activities, supporting the potential of the 6,8-disubstitution pattern.[2]

Experimental Protocols

To evaluate the hypothesized biological activities of this compound derivatives, a series of standard in vitro assays can be employed.

Protocol 1: MTT Cytotoxicity Assay[6]

This assay assesses the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Human cancer cell lines (e.g., HeLa, BGC-823, MDA-MB-468, MCF-7)

-

96-well flat-bottom sterile microplates

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO (cell culture grade)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), sterile

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.[6]

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%.[6] Add 100 µL of the medium containing different concentrations of the test compound to the wells.[6]

-

Incubation: Incubate the plate for 48 or 72 hours.[6]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[6]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell growth inhibition against the compound concentration to determine the IC₅₀ value.[3]

-

Protocol 2: Annexin V/PI Apoptosis Assay[7]

This flow cytometry-based assay quantifies apoptosis.

-

Materials:

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.[7]

-

Cell Collection: Collect both adherent and floating cells and wash twice with cold PBS.[7]

-

Staining: Resuspend cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate in the dark at room temperature.

-

Analysis: Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol 3: In Vitro Kinase Inhibition Assay[8]

This biochemical assay measures the direct inhibitory effect of a compound on purified kinase enzymes.

-

Materials:

-

Purified kinase enzymes (e.g., EGFR, VEGFR2)

-

Kinase substrate

-

ATP

-

Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

-

Microplate reader

-

-

Procedure:

-

Reaction Setup: In a multi-well plate, combine the kinase, substrate, and varying concentrations of the test compound.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate at room temperature for a specified time.

-

Detection: Add the kinase detection reagent, which measures the amount of remaining ATP.

-

Luminescence Measurement: Measure the luminescence signal, which is inversely proportional to kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.[8]

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical signaling pathway that could be targeted by this compound derivatives and a general workflow for their in vitro evaluation.

References

- 1. PubChemLite - this compound (C10H6ClF2N) [pubchemlite.lcsb.uni.lu]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

4-Chloro-6,8-difluoro-2-methylquinoline: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic incorporation of fluorine atoms into the quinoline ring system is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate the overall pharmacological profile of a molecule. Within this privileged class of compounds, 4-Chloro-6,8-difluoro-2-methylquinoline stands out as a key building block, offering a reactive handle for the synthesis of novel and potent bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound in medicinal chemistry, with a focus on its role in the development of kinase inhibitors.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its key physicochemical properties can be predicted or are available from chemical suppliers.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆ClF₂N | --INVALID-LINK-- |

| Molecular Weight | 213.61 g/mol | --INVALID-LINK--[1] |

| Appearance | Yellow solid | --INVALID-LINK--[2] |

| CAS Number | 288151-31-5 | --INVALID-LINK--[1] |

| SMILES | Cc1cc(Cl)c2cc(F)cc(F)c2n1 | --INVALID-LINK--[1] |

| Predicted XlogP | 3.4 | --INVALID-LINK--[3] |

Synthesis of this compound

The synthesis of this compound typically proceeds through a two-step process: the formation of the corresponding 4-hydroxyquinoline precursor, followed by a chlorination reaction.

Step 1: Synthesis of 6,8-difluoro-2-methylquinolin-4-ol

The most common and well-established method for the synthesis of the 4-hydroxyquinoline precursor is the Conrad-Limpach reaction. This involves the condensation of an appropriately substituted aniline with a β-ketoester, followed by a high-temperature thermal cyclization.

Experimental Protocol: Conrad-Limpach Synthesis of 6,8-difluoro-2-methylquinolin-4-ol

Materials:

-

2,4-difluoroaniline

-

Ethyl acetoacetate

-

High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)

-

Ethanol

-

Concentrated Hydrochloric Acid (catalyst)

Procedure:

-

Condensation: To a round-bottom flask, add 2,4-difluoroaniline (1 equivalent) and ethyl acetoacetate (1 equivalent) in ethanol. Add a catalytic amount of concentrated hydrochloric acid. Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure to obtain the crude enamine intermediate, ethyl 3-((2,4-difluorophenyl)amino)but-2-enoate.

-

Thermal Cyclization: In a separate flask equipped for high-temperature reactions, heat a high-boiling point solvent to approximately 250 °C. Slowly add the crude enamine intermediate to the hot solvent.

-

Reaction Completion and Isolation: Maintain the temperature at 250 °C for 30-60 minutes. Cool the reaction mixture to below 100 °C to allow the product to precipitate. Filter the solid product and wash with a suitable solvent (e.g., toluene, hexanes) to remove the high-boiling solvent.

-

Purification: The crude 6,8-difluoro-2-methylquinolin-4-ol can be further purified by recrystallization from an appropriate solvent.

Step 2: Chlorination of 6,8-difluoro-2-methylquinolin-4-ol

The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a crucial step to introduce a reactive handle for further derivatization. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol: Chlorination using POCl₃

Materials:

-

6,8-difluoro-2-methylquinolin-4-ol

-

Phosphorus oxychloride (POCl₃)

-

Optional: Phosphorus pentachloride (PCl₅) or a tertiary amine base (e.g., N,N-dimethylaniline)

Procedure:

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas trap, suspend 6,8-difluoro-2-methylquinolin-4-ol (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).

-

Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, or until TLC indicates the consumption of the starting material. The reaction can sometimes be facilitated by the addition of PCl₅ or a catalytic amount of a base.

-

Work-up: Carefully cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Isolation: The product will precipitate out of the aqueous solution. Neutralize the mixture with a suitable base (e.g., sodium carbonate or ammonium hydroxide solution) to a neutral or slightly basic pH.

-

Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The 4-chloro group of this compound is a versatile synthetic handle for the introduction of various functionalities, most notably through nucleophilic aromatic substitution (SNAr) reactions. This reactivity is central to its use in the synthesis of kinase inhibitors, where the quinoline core often serves as a scaffold that mimics the adenine region of ATP, binding to the hinge region of the kinase active site.

A common strategy involves the reaction of this compound with various anilines to generate a library of 4-anilinoquinoline derivatives. These derivatives have shown significant potential as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and EGFR pathways.

Representative Biological Activity of Quinoline-Based Kinase Inhibitors

Table 1: In Vitro Antiproliferative Activity of Representative Quinoline/Quinazoline Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |

| 4-Anilinoquinolines | HeLa (Cervical Cancer) | 0.08 - 5.32 | [4] |

| 4-Anilinoquinolines | BGC823 (Gastric Cancer) | 0.05 - 4.87 | [4] |

| 4-Aminoquinolines | MCF-7 (Breast Cancer) | 8.22 - 51.57 | [5] |

| 4-Aminoquinolines | MDA-MB468 (Breast Cancer) | 7.35 - 13.72 | [5] |

| 4-Anilinoquinazolines | A549 (Lung Cancer) | 1.94 - 15.59 | [6] |

| 4-Anilinoquinazolines | HT-29 (Colon Cancer) | Data not specified | [7] |

| 4-Anilinoquinazolines | MCF-7 (Breast Cancer) | 4.92 - 14.37 | [8] |

Table 2: Kinase Inhibitory Activity of Representative Quinoline/Quinazoline Derivatives

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| 4-Morpholino-2-phenylquinazolines | PI3K p110α | 2.0 | [9] |

| 4-(2-Fluorophenoxy)quinolines | c-Met | 1.1 | [10] |

| 4-Anilinoquinazolines | EGFR | 0.0032 µM (3.2 nM) | [11] |

| 4-Anilinoquinazolines | VEGFR-2 | 60.27 | [8] |

Signaling Pathways Targeted by Quinoline-Based Inhibitors

As indicated by the biological data, quinoline-based compounds are potent inhibitors of various protein kinases that play crucial roles in cell signaling pathways frequently dysregulated in cancer. Two of the most prominent pathways targeted are the PI3K/Akt/mTOR and the EGFR signaling pathways.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[12] Its aberrant activation is a common event in many human cancers. Quinoline-based inhibitors can target key kinases in this pathway, such as PI3K and mTOR, thereby blocking downstream signaling and inhibiting cancer cell growth.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinoline-based compounds on PI3K.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[13] Overexpression or activating mutations of EGFR are common in various cancers, making it a prime target for cancer therapy. 4-Anilinoquinoline derivatives have been extensively developed as EGFR inhibitors.

Caption: The EGFR signaling pathway and the ATP-competitive inhibition by 4-anilinoquinoline derivatives.

Experimental Workflow for Drug Discovery

The discovery and development of novel therapeutic agents based on the this compound scaffold typically follows a structured workflow, from initial synthesis to biological evaluation.

Caption: A generalized workflow for the discovery of drugs based on the this compound scaffold.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of the 4-chloro substituent provide a robust platform for the generation of diverse compound libraries. The demonstrated success of the broader quinoline class as kinase inhibitors, particularly targeting the PI3K/Akt/mTOR and EGFR signaling pathways, underscores the significant potential of derivatives of this compound in the development of novel therapeutics, especially in the field of oncology. Further exploration of the chemical space around this scaffold is warranted to unlock its full therapeutic potential.

References

- 1. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. PubChemLite - this compound (C10H6ClF2N) [pubchemlite.lcsb.uni.lu]

- 4. cusabio.com [cusabio.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Design, synthesis and biological evaluation of 4-arylamino-pyrimidine derivatives as focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 13. ClinPGx [clinpgx.org]

A Comprehensive Technical Review of 4-Chloro-6,8-difluoro-2-methylquinoline and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and antimalarial properties.[1] The introduction of fluorine atoms into the quinoline ring system is a well-established strategy to enhance metabolic stability, binding affinity, and overall pharmacological profiles. This in-depth technical guide focuses on 4-Chloro-6,8-difluoro-2-methylquinoline and its analogs, providing a comprehensive review of their synthesis, biological evaluation, and potential as therapeutic agents. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in the field of drug discovery and development.

Synthesis of this compound and its Analogs

The synthesis of this compound typically proceeds through a multi-step process, commencing with the construction of the core quinoline scaffold, followed by chlorination. A common and effective method for the synthesis of the precursor, 6,8-difluoro-2-methylquinolin-4-ol, is the Conrad-Limpach reaction.

The proposed synthetic pathway involves the condensation of 2,4-difluoroaniline with ethyl acetoacetate to form an enamine intermediate. This is followed by a high-temperature thermal cyclization to yield 6,8-difluoro-2-methylquinolin-4-ol. The final step is the chlorination of the 4-hydroxyl group, typically using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 6,8-Difluoro-2-methylquinolin-4-ol (Conrad-Limpach Reaction)

-

Reagents and Materials: 2,4-difluoroaniline, ethyl acetoacetate, high-boiling point solvent (e.g., Dowtherm A), ethanol, concentrated hydrochloric acid.

-

Procedure:

-

To a round-bottom flask, add equimolar amounts of 2,4-difluoroaniline and ethyl acetoacetate in ethanol with a catalytic amount of concentrated hydrochloric acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine intermediate, ethyl 3-(2,4-difluoroanilino)crotonate.

-

In a separate high-temperature reaction vessel, heat the high-boiling point solvent to approximately 250°C.

-

Slowly add the crude enamine intermediate to the hot solvent and maintain the temperature for 30-60 minutes.

-

Cool the reaction mixture to room temperature, allowing the product to precipitate.

-

Collect the solid by filtration, wash with a suitable solvent (e.g., toluene, hexanes) to remove the high-boiling solvent, and dry under vacuum to yield 6,8-difluoro-2-methylquinolin-4-ol.

-

Step 2: Synthesis of this compound

-

Reagents and Materials: 6,8-difluoro-2-methylquinolin-4-ol, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF, catalytic).

-

Procedure:

-

In a round-bottom flask, suspend 6,8-difluoro-2-methylquinolin-4-ol in an excess of phosphorus oxychloride.

-

Add a catalytic amount of N,N-dimethylformamide.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) until a precipitate forms.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetone) to obtain this compound.

-

Biological Activities and Quantitative Data

This compound and its analogs have been investigated for a range of biological activities, primarily as antimicrobial and anticancer agents. The presence of the chloro group at the 4-position provides a reactive handle for the synthesis of diverse analogs through nucleophilic substitution, allowing for the fine-tuning of their biological profiles.

Antimicrobial Activity

Fluorinated quinolines are known for their potent antimicrobial properties. The following table summarizes the minimum inhibitory concentration (MIC) values for some representative fluoroquinolone derivatives against various microbial strains. While specific data for this compound is not extensively available in the public domain, the data for analogous compounds provide a strong rationale for its potential in this area.

| Compound/Analog | Organism | MIC (µg/mL) | Reference |

| Ciprofloxacin | S. aureus | 0.25 - 1 | [2] |

| Ciprofloxacin | E. coli | 0.015 - 0.12 | [2] |

| 8-nitrofluoroquinolone derivative (p-toluidine) | S. aureus | ~2-5 | [2] |

| 8-nitrofluoroquinolone derivative (p-chloroaniline) | S. aureus | ~2-5 | [2] |

| Fluoroquinolone Derivative 4c | A549 (Lung Carcinoma) | IC50 < 0.001 µM | [3] |

| Fluoroquinolone Derivative 7a | HeLa (Cervical Adenocarcinoma) | IC50 (nM) | [3] |

Anticancer Activity

Quinolines are a prominent class of compounds investigated for their anticancer potential, often acting as kinase inhibitors. The cytotoxic effects of various quinoline derivatives have been evaluated against a panel of human cancer cell lines.

| Compound/Analog | Cell Line | Activity (IC50/GI50 in µM) | Reference |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast Cancer) | Potent | [4] |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast Cancer) | More potent than chloroquine | [4] |

| Quinoline-based Isatin Hybrid 6c | HepG2 (Liver Cancer) | IC50 = 0.076 ± 0.004 | [5] |

| Quinoline-based Isatin Hybrid 6c | MCF-7 (Breast Cancer) | IC50 = 0.183 ± 0.01 | [5] |

Mechanism of Action: Kinase Inhibition and Signaling Pathways

A significant body of research suggests that many quinoline derivatives exert their anticancer effects through the inhibition of protein kinases, which are critical regulators of cellular signaling pathways implicated in cancer progression.[6] Dysregulation of these pathways, such as the EGFR, VEGFR, and PI3K/Akt/mTOR pathways, is a hallmark of many cancers.[6]

References

- 1. This compound [myskinrecipes.com]

- 2. Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative - Antimicrobial Capacities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

X-ray Crystallography of 4-Chloro-6,8-difluoro-2-methylquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray crystallographic analysis of 4-chloro-6,8-difluoro-2-methylquinoline derivatives. While specific crystallographic data for the parent compound, this compound, is not publicly available, this document outlines the generalized experimental protocols for synthesis, crystallization, and X-ray diffraction based on studies of structurally related quinoline derivatives. The provided data and workflows serve as a representative example for researchers working with this class of compounds, which are key intermediates in the development of novel pharmaceuticals.[1][2]

Introduction

Quinolines are a significant class of heterocyclic compounds with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties.[3] The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the physicochemical and pharmacological properties of the quinoline scaffold, enhancing bioavailability and target binding affinity.[1] X-ray crystallography provides definitive three-dimensional structural information that is crucial for understanding structure-activity relationships (SAR) and for rational drug design. This guide focuses on the crystallographic analysis of this compound derivatives, offering insights into their molecular geometry and crystal packing.

Experimental Protocols

The following sections detail the generalized procedures for the synthesis, crystallization, and X-ray diffraction analysis of this compound derivatives, compiled from established methods for similar compounds.[4][5]

Synthesis

A common route for the synthesis of 4-chloroquinoline derivatives involves the cyclization of substituted anilines followed by chlorination. For this compound, a plausible synthetic pathway is outlined below.

Step A: Synthesis of 3,5-difluoroaniline Precursor The synthesis would typically start from a commercially available difluoroaniline derivative.

Step B: Cyclization to form the Quinolin-4-ol Intermediate The difluoroaniline precursor would undergo a cyclization reaction, for instance, by reacting with an appropriate acetoacetate derivative to form the corresponding 6,8-difluoro-2-methylquinolin-4-ol.

Step C: Chlorination The final step involves the chlorination of the quinolin-4-ol intermediate to yield this compound. This is often achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[6]

Crystallization

Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis. Slow evaporation of a saturated solution is a commonly employed technique.

-

Solvent Selection: A suitable solvent or a mixture of solvents is chosen in which the compound has moderate solubility. Common solvents for quinoline derivatives include ethanol, methanol, and ethyl acetate.[4]

-